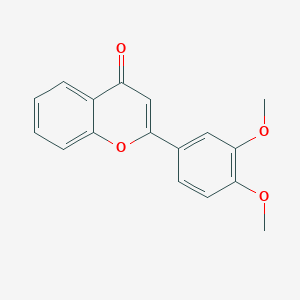

3',4'-Dimethoxyflavone

Description

This compound has been reported in Primula veris and Lawsonia inermis with data available.

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c1-19-15-8-7-11(9-17(15)20-2)16-10-13(18)12-5-3-4-6-14(12)21-16/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGHORMOOTZTQFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=O)C3=CC=CC=C3O2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50350946 | |

| Record name | 3',4'-Dimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4143-62-8 | |

| Record name | 3′,4′-Dimethoxyflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4143-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3',4'-Dimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3',4'-DIMETHOXYFLAVONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Antioxidant Capacity of Methoxyflavones

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the antioxidant capacity of methoxyflavones, a subclass of flavonoids characterized by the presence of one or more methoxy groups. Methoxyflavones have garnered significant interest in the scientific community for their potential therapeutic applications, largely attributed to their ability to mitigate oxidative stress. This document delves into the quantitative measures of their antioxidant activity, the detailed experimental protocols used for their evaluation, and the underlying signaling pathways through which they exert their effects.

Core Concepts in Antioxidant Activity

The antioxidant capacity of a compound is its ability to inhibit the oxidation of other molecules. This is often achieved by neutralizing free radicals, highly reactive molecules that can damage cells. The antioxidant activity of flavonoids, including methoxyflavones, is critically dependent on their molecular structure, particularly the number and position of hydroxyl and methoxy groups. While hydroxyl groups are known to be potent hydrogen donors for radical scavenging, methoxylation can influence the lipophilicity, metabolic stability, and overall bioavailability of the flavonoid, thereby modulating its antioxidant efficacy in biological systems.[1][2][3]

Quantitative Assessment of Antioxidant Capacity

The antioxidant potential of various methoxyflavones has been quantified using several in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of a compound required to scavenge 50% of the free radicals in the assay. Lower IC50 values indicate higher antioxidant activity.

Below are tables summarizing the reported antioxidant capacities of several methoxyflavones from various studies.

Table 1: DPPH Radical Scavenging Activity of Methoxyflavones

| Methoxyflavone | IC50 (µg/mL) | Reference Compound | IC50 of Reference (µg/mL) | Source |

| 4'-Methoxyflavone | >100 | Ascorbic Acid | - | [1] |

| 3',4'-Dimethoxyflavone | >100 | Ascorbic Acid | - | [1] |

| 5,7-Dimethoxyflavone | Not Active | Trolox | - | [4] |

| 5,7,4'-Trimethoxyflavone | Not Active | Trolox | - | [4] |

| 5-Hydroxy-3,7-dimethoxyflavone | Not Active | Trolox | - | [4] |

| Various Synthesized Flavonoids | 75.8 ± 8.30 to 397 ± 25.10 | Ascorbic Acid | - | [5] |

Note: The antioxidant activity of methoxyflavones can vary significantly depending on the specific assay conditions and the structure of the compound. Some studies have shown that certain methoxyflavones have lower direct radical scavenging activity compared to their hydroxylated counterparts in assays like DPPH and ABTS.[1][4]

Table 2: ABTS Radical Scavenging Activity of Methoxyflavones

| Methoxyflavone | IC50 (µg/mL) | Reference Compound | IC50 of Reference (µg/mL) | Source |

| Kaempferia parviflora Extract | 307 ± 3.41 | Trolox | - | [4] |

| 5,7-Dimethoxyflavone | Not Active | Trolox | - | [4] |

| 5,7,4'-Trimethoxyflavone | Not Active | Trolox | - | [4] |

| 5-Hydroxy-3,7-dimethoxyflavone | Not Active | Trolox | - | [4] |

Note: While some pure methoxyflavones show low activity in this assay, extracts containing a mixture of methoxyflavones, such as from Kaempferia parviflora, can exhibit significant antioxidant capacity.[4]

Key Experimental Protocols

Accurate assessment of antioxidant capacity relies on standardized and well-defined experimental protocols. The following sections detail the methodologies for the most common assays cited in the literature for evaluating methoxyflavones.

This assay is based on the reduction of the stable free radical DPPH• in the presence of a hydrogen-donating antioxidant. The reduction of the violet-colored DPPH• to the yellow-colored diphenylpicrylhydrazine is measured spectrophotometrically.[6][7][8]

Protocol:

-

Preparation of DPPH Solution: A stock solution of DPPH is prepared in methanol or ethanol (e.g., 0.1 mM). The absorbance of this working solution at 517 nm should be approximately 1.0 ± 0.1.[7]

-

Sample Preparation: The methoxyflavone samples and a positive control (e.g., ascorbic acid or Trolox) are prepared at various concentrations in a suitable solvent.[7]

-

Reaction Mixture: A defined volume of the sample solution is mixed with an equal volume of the DPPH working solution. A blank containing only the solvent and DPPH solution is also prepared.[7]

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).[7]

-

Absorbance Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.[6][7]

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the sample. The IC50 value is then determined from a plot of scavenging percentage against sample concentration.[6]

This assay measures the ability of antioxidants to scavenge the stable ABTS•+ radical cation. The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant. The change in color is measured spectrophotometrically.[8][9][10]

Protocol:

-

Generation of ABTS•+: The ABTS radical cation is produced by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). This mixture is kept in the dark at room temperature for 12-16 hours before use.[8][9]

-

Preparation of Working Solution: The ABTS•+ solution is diluted with a solvent like methanol or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.[9]

-

Reaction Mixture: A small volume of the methoxyflavone sample is added to a larger volume of the diluted ABTS•+ solution.[9]

-

Incubation: The reaction is allowed to proceed for a set time (e.g., 30 minutes) at room temperature.[9]

-

Absorbance Measurement: The absorbance is measured at 734 nm.[9]

-

Calculation: The percentage of inhibition is calculated using a similar formula as in the DPPH assay. The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[9]

The CAA assay measures the antioxidant activity of compounds within a cellular environment, providing a more biologically relevant assessment than purely chemical assays. It utilizes a fluorescent probe, such as 2',7'-dichlorodihydrofluorescin diacetate (DCFH-DA), which can be oxidized by intracellular reactive oxygen species (ROS) to a fluorescent product.[11][12][13][14]

Protocol:

-

Cell Culture: Adherent cells, such as HepG2, are cultured in a 96-well microplate until confluent.[12][13]

-

Probe Loading: The cells are washed and then incubated with a solution containing the DCFH-DA probe. The probe diffuses into the cells and is deacetylated by cellular esterases to the non-fluorescent DCFH.[12][14]

-

Sample Incubation: The cells are then incubated with the methoxyflavone samples or a standard antioxidant like quercetin.[12][14]

-

Induction of Oxidative Stress: After washing, a free radical initiator (e.g., AAPH) is added to the cells to induce the generation of ROS.[12][13]

-

Fluorescence Measurement: The plate is immediately placed in a fluorescence microplate reader, and the fluorescence intensity (proportional to ROS levels) is measured over time (e.g., for 60 minutes) at appropriate excitation and emission wavelengths (e.g., 480 nm and 530 nm).[12][14]

-

Calculation: The antioxidant capacity is determined by comparing the reduction in fluorescence in sample-treated cells to control cells. The results can be expressed as CAA units or as quercetin equivalents (QE).[13]

Signaling Pathways and Mechanisms of Action

Beyond direct radical scavenging, methoxyflavones can exert their antioxidant effects by modulating intracellular signaling pathways, most notably the Keap1-Nrf2 pathway.[15][16][17]

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.

Upon exposure to oxidative stress or in the presence of Nrf2 activators like certain flavonoids, this interaction is disrupted. Nrf2 is then able to translocate to the nucleus, bind to the Antioxidant Response Element (ARE) in the promoter region of its target genes, and initiate their transcription. These genes encode for phase II detoxifying enzymes and antioxidant proteins such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).[16][18]

Some methoxyflavones have been shown to activate this protective pathway. For instance, 5-methoxyflavone has been observed to promote the nuclear translocation of Nrf2 and upregulate the expression of HO-1 in stimulated human bronchial epithelial cells.[15]

The following diagram illustrates a typical workflow for determining if a methoxyflavone activates the Nrf2 pathway.

Structure-Activity Relationship (SAR)

The antioxidant activity of flavonoids is intricately linked to their chemical structure. For methoxyflavones, the following structural features are of note:

-

Hydroxyl Groups: The presence and position of hydroxyl (-OH) groups are paramount for direct radical scavenging activity. A catechol group (ortho-dihydroxy) on the B-ring, for instance, significantly enhances antioxidant capacity.[19]

-

Methoxy Groups: Methoxy (-OCH3) groups, while generally reducing the direct hydrogen-donating ability compared to hydroxyl groups, can increase the lipophilicity of the molecule.[3] This may enhance its ability to cross cell membranes and exert its effects within the cell. Furthermore, methoxylation can improve metabolic stability, leading to a longer biological half-life.[1] Studies have also suggested that methoxy groups can contribute to antioxidant activity, although the mechanism may be more complex than direct hydrogen donation.[3][20]

-

C2-C3 Double Bond: A double bond between carbons 2 and 3 in the C-ring, in conjunction with a 4-keto group, allows for electron delocalization, which can stabilize the flavonoid radical after it has donated a hydrogen atom, thereby contributing to its antioxidant potential.[19]

It has been observed that in some contexts, methoxy groups can attenuate the anti-inflammatory and antioxidant activities of flavones.[2] The overall effect of methoxylation is therefore a complex interplay between altered chemical reactivity, bioavailability, and metabolic stability.

Conclusion

Methoxyflavones represent a promising class of compounds with significant antioxidant potential. While their direct radical scavenging activity may in some cases be lower than their hydroxylated analogs, their enhanced metabolic stability and ability to modulate key cellular antioxidant pathways, such as the Keap1-Nrf2 system, make them highly relevant for the development of novel therapeutics for diseases associated with oxidative stress. This guide has provided a foundational understanding of their antioxidant capacity, the methods used for its assessment, and the molecular mechanisms involved. Further research is warranted to fully elucidate the structure-activity relationships and to translate the in vitro findings into in vivo efficacy.

References

- 1. Identification through high-throughput screening of 4'-methoxyflavone and this compound as novel neuroprotective inhibitors of parthanatos - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-Activity Relationship (SAR) of Flavones on Their Anti-Inflammatory Activity in Murine Macrophages in Culture through the NF-κB Pathway and c-Src Kinase Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kaempferia parviflora extract and its methoxyflavones as potential anti-Alzheimer assessing in vitro, integrated computational approach, and in vivo impact on behaviour in scopolamine-induced amnesic mice | PLOS One [journals.plos.org]

- 5. benthamdirect.com [benthamdirect.com]

- 6. researchgate.net [researchgate.net]

- 7. acmeresearchlabs.in [acmeresearchlabs.in]

- 8. researchgate.net [researchgate.net]

- 9. ijpsonline.com [ijpsonline.com]

- 10. mdpi.com [mdpi.com]

- 11. 3.8. Cellular Antioxidant Activity (CAA) Assay [bio-protocol.org]

- 12. kamiyabiomedical.com [kamiyabiomedical.com]

- 13. bmglabtech.com [bmglabtech.com]

- 14. cellbiolabs.com [cellbiolabs.com]

- 15. researchgate.net [researchgate.net]

- 16. Nrf2-mediated therapeutic effects of dietary flavones in different diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

Unveiling the Natural Reserves of 3',4'-Dimethoxyflavone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural sources of 3',4'-Dimethoxyflavone, a methoxylated flavone of significant interest for its potential therapeutic applications. This document summarizes the current scientific knowledge on its botanical origins, offers detailed experimental protocols for its extraction and analysis, and elucidates its known mechanisms of action through signaling pathway diagrams.

Natural Sources of this compound

This compound is a specialized flavonoid found in a limited number of plant species. The primary and most direct scientifically validated source is the genus Primula.

1.1 Primula veris (Cowslip)

The most definitive natural source of this compound is the leaf exudate of Primula veris, commonly known as cowslip[1]. Flavonoid aglycones, including this compound, constitute over 50% of the compounds in the acetone exudate of its leaves. While absolute concentrations in the plant tissue are not widely reported, a semi-quantitative analysis provides valuable insight into its relative abundance.

Table 1: Quantitative Data of this compound in Primula veris Leaf Exudate

| Plant Source | Plant Part | Analytical Method | Relative Abundance (% of total identified compounds) |

| Primula veris L. | Leaf Exudate | GC/MS | 1.7 ± 1.0[1] |

1.2 Other Potential Sources

While less definitively quantified for this compound specifically, other plant families are known to be rich in methoxylated flavonoids and warrant investigation:

-

Citrus Fruits: The peels of citrus fruits are a well-known source of a wide array of polymethoxyflavones[2]. Although direct evidence for this compound is limited in the available literature, the presence of other structurally similar methoxyflavones suggests that citrus species could be a potential, yet unconfirmed, source.

-

Kaempferia parviflora (Black Ginger): The rhizomes of this plant are a rich source of various methoxyflavones[3]. While studies have focused on quantifying other major methoxyflavones, the established extraction protocols for this plant could be applied to screen for the presence of this compound.

It is important to note that while some databases suggest its presence in rice bran and sugarcane, these claims lack robust scientific validation in the reviewed literature.

Experimental Protocols

This section outlines detailed methodologies for the extraction, isolation, and quantification of this compound from plant materials, based on established scientific protocols for flavonoids and methoxyflavones.

2.1 Extraction of this compound from Primula veris Leaves

This protocol is adapted from the methodology used for obtaining leaf exudates rich in flavonoid aglycones[1].

Objective: To extract this compound from the leaves of Primula veris.

Materials:

-

Fresh leaves of Primula veris

-

Acetone

-

Rotary evaporator

-

Glass beakers

-

Filter paper

Procedure:

-

Collect fresh, healthy leaves of Primula veris.

-

Without damaging the leaf tissue, dip the whole leaves into a beaker containing acetone for 2-3 minutes. This process selectively dissolves the surface exudate containing the lipophilic flavonoids.

-

Remove the leaves and filter the acetone solution to remove any particulate matter.

-

Concentrate the acetone extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude exudate.

-

The resulting crude extract can be used for subsequent isolation and quantification steps.

2.2 Ultrasound-Assisted Extraction (UAE) of Methoxyflavones

This protocol is a generalized method adapted from studies on Kaempferia parviflora and can be optimized for the extraction of this compound from various plant matrices[3].

Objective: To efficiently extract methoxyflavones from a dried plant matrix using ultrasound.

Materials:

-

Dried and powdered plant material

-

Ethanol (95%)

-

Ultrasonic bath

-

Centrifuge

-

Filter membranes (0.45 µm)

Procedure:

-

Mix the dried plant powder with 95% ethanol at a solvent-to-solid ratio of 50 mL/g.

-

Place the mixture in an ultrasonic bath and sonicate for approximately 15-20 minutes.

-

After sonication, centrifuge the mixture to pellet the solid plant material.

-

Collect the supernatant and filter it through a 0.45 µm membrane to obtain a clear extract for analysis.

2.3 Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general HPLC method for the quantification of this compound.

Objective: To quantify the concentration of this compound in a plant extract.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a photodiode array (PDA) or UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by the UV maximum of this compound (typically around 254 nm and 340 nm).

-

Standard: A certified reference standard of this compound.

Procedure:

-

Prepare a stock solution of the this compound reference standard of known concentration.

-

Create a series of calibration standards by diluting the stock solution.

-

Inject the calibration standards into the HPLC system to generate a calibration curve.

-

Inject the filtered plant extract.

-

Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.

-

Quantify the amount of this compound in the sample by using the calibration curve.

Biological Signaling Pathways

This compound has been shown to modulate key cellular signaling pathways, highlighting its therapeutic potential.

3.1 Inhibition of the Parthanatos Cell Death Pathway

This compound exhibits neuroprotective properties by inhibiting parthanatos, a form of programmed cell death triggered by the overactivation of Poly(ADP-ribose) polymerase-1 (PARP-1) in response to severe DNA damage.

Caption: Inhibition of the Parthanatos pathway by this compound.

3.2 Antagonism of the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

This compound acts as a "pure" antagonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in xenobiotic metabolism and tumorigenesis. It can block the induction of target genes like CYP1A1 by AhR agonists such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).

Caption: Aryl Hydrocarbon Receptor (AhR) antagonism by this compound.

Conclusion

This compound is a promising natural compound with well-defined neuroprotective and potential anti-cancer activities. While Primula veris stands out as a confirmed natural source, further quantitative studies across a broader range of plant species are warranted to identify more abundant and commercially viable sources. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to advance the scientific understanding and potential therapeutic applications of this intriguing flavonoid.

References

The Structure-Activity Relationship of 3',4'-Dimethoxyflavone: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

3',4'-Dimethoxyflavone is a naturally occurring methoxylated flavone that has garnered significant interest in the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, focusing on its anticancer, neuroprotective, and anti-inflammatory properties. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to support further research and drug development efforts.

Core Biological Activities and Structure-Activity Relationships

This compound exhibits a range of biological effects, including the induction of apoptosis in cancer cells, protection against neuronal cell death, and modulation of inflammatory pathways. The substitution pattern on the flavone core is critical for its bioactivity.

Neuroprotective Effects: Inhibition of Parthanatos

This compound has been identified as a neuroprotective agent that inhibits parthanatos, a form of programmed cell death, by targeting the overactivation of Poly(ADP-ribose) polymerase-1 (PARP-1).[1] Structure-activity relationship studies have shown that methoxylation at the 4' position of the flavone structure is important for this activity, and the additional methoxy group at the 3' position in this compound does not diminish this protective effect.[1]

Table 1: Neuroprotective Activity of this compound and Related Compounds

| Compound | Cell Line | Assay | Endpoint | IC50/EC50 (µM) | Reference |

| This compound | SH-SY5Y | MNNG-induced cell death | Cell Viability | 9.94 ± 1.05 | [2] |

| 4'-Methoxyflavone | SH-SY5Y | MNNG-induced cell death | Cell Viability | 11.41 ± 1.04 | [2] |

Antibacterial Activity: Inhibition of Staphylococcus aureus ArlRS

Recent studies have explored the SAR of this compound as an inhibitor of the ArlRS two-component system in Staphylococcus aureus, which is crucial for regulating virulence.[3] Modifications to the flavone scaffold have been systematically evaluated to understand their impact on ArlRS signaling.

Table 2: Structure-Activity Relationship of this compound Analogs as ArlRS Inhibitors

| Compound ID | R1 | R2 | R3 | R4 | % Inhibition of mgrA P2-GFP Reporter at 50 µM | Reference |

| 1 (Parent) | OCH3 | H | OCH3 | H | 35 | [3] |

| 3a | OCH3 | H | H | H | 20 | [3] |

| 3b | OCH3 | H | Cl | H | 45 | [3] |

| 3c | OCH3 | H | F | H | 30 | [3] |

| 3d | OCH3 | H | Br | H | 40 | [3] |

| 3e | OCH3 | H | OCF3 | H | 50 | [3] |

| 3f | OCH3 | H | CH3 | H | 25 | [3] |

| 3g | OCH3 | H | CF3 | H | 55 | [3] |

| 3h | OCH3 | H | NO2 | H | 15 | [3] |

| 3i | OCH3 | H | CN | H | 28 | [3] |

| 3j | OCH3 | H | OCH3 | OCH3 | 48 | [3] |

| 3k | OCH3 | H | Cl | Cl | 60 | [3] |

| 3l | H | OCH3 | H | H | 10 | [3] |

| 3m | Cl | H | OCH3 | H | 38 | [3] |

| 3n | F | H | OCH3 | H | 32 | [3] |

| 3o | Br | H | OCH3 | H | 42 | [3] |

Adapted from Weig et al., 2023.[3]

Anti-inflammatory Activity: Modulation of NF-κB Signaling

Flavonoids, including this compound, are known to possess anti-inflammatory properties, often attributed to their ability to modulate the NF-κB signaling pathway. The hydroxyl and methoxy group substitutions on the flavone backbone play a crucial role in this activity. Studies on related methoxyflavones suggest that they can inhibit the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[4]

Experimental Protocols

Synthesis of this compound Analogs

A general method for the synthesis of this compound and its analogs involves a sodium hydroxide-mediated aldol condensation between a substituted acetophenone and a substituted benzaldehyde to yield a chalcone derivative. This is followed by an oxidative cyclization to form the flavone core.[3]

MNNG-Induced Parthanatos Assay in HeLa Cells

This protocol is designed to assess the cytoprotective effects of compounds against N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)-induced parthanatos.

-

Cell Culture: Plate HeLa cells in 96-well plates at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

-

Compound Treatment: Pre-incubate the cells with various concentrations of the test compound (e.g., this compound) for 1-2 hours.

-

Induction of Parthanatos: Add MNNG to a final concentration of 500 µM to induce cell death. Include a vehicle control (DMSO) and a positive control (e.g., a known PARP inhibitor).

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Cell Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value of the test compound.

Staphylococcus aureus ArlRS Inhibition Assay

This assay measures the inhibition of the ArlRS two-component system using a reporter strain.[3]

-

Bacterial Culture: Grow the S. aureus reporter strain (containing a plasmid with an ArlRS-dependent promoter fused to a reporter gene like GFP) overnight in Tryptic Soy Broth (TSB).

-

Assay Preparation: Dilute the overnight culture to a starting OD600 of 0.05 in fresh TSB.

-

Compound Addition: Add the test compounds at various concentrations to the wells of a microplate.

-

Inoculation: Add the diluted bacterial culture to the wells containing the test compounds.

-

Incubation: Incubate the plate at 37°C with shaking for a defined period (e.g., 24 hours).

-

Measurement: Measure the reporter signal (e.g., GFP fluorescence) and bacterial growth (OD600).

-

Data Analysis: Normalize the reporter signal to bacterial growth and calculate the percentage of inhibition relative to a vehicle control.

NF-κB Luciferase Reporter Assay

This assay quantifies the activation of the NF-κB signaling pathway.

-

Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Cell Plating: Plate the transfected cells in a 96-well plate and allow them to recover.

-

Compound Treatment: Pre-treat the cells with the test compound for 1-2 hours.

-

Pathway Activation: Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS).

-

Incubation: Incubate for 6-24 hours.

-

Lysis and Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and calculate the fold change in NF-κB activity relative to the stimulated control.

Signaling Pathway Visualizations

PARP-1/Parthanatos Pathway Inhibition

S. aureus ArlRS Signaling Inhibition

NF-κB Signaling Pathway Modulation

References

- 1. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 2. Identification through high-throughput screening of 4'-methoxyflavone and this compound as novel neuroprotective inhibitors of parthanatos - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 4. researchgate.net [researchgate.net]

The In Vivo Metabolic Odyssey of 3',4'-Dimethoxyflavone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3',4'-Dimethoxyflavone (3',4'-DMF), a methoxylated flavonoid, has garnered interest for its potential pharmacological activities. Understanding its metabolic fate within a living organism is paramount for any therapeutic development. This technical guide synthesizes the current understanding of the in vivo metabolic pathways of this compound, drawing from both direct in vitro enzymatic studies and analogous in vivo studies of structurally related methoxyflavones. The primary metabolic transformations involve O-demethylation and subsequent conjugation reactions, primarily glucuronidation and sulfation, with metabolites being excreted through urine and feces. This document provides a detailed overview of the proposed metabolic pathways, methodologies for their study, and representative data, offering a comprehensive resource for researchers in the field.

Introduction

Flavonoids, a diverse group of polyphenolic compounds, are widely distributed in the plant kingdom and are recognized for their broad spectrum of biological activities. Methoxyflavones, a subclass of flavonoids characterized by the presence of one or more methoxy groups, often exhibit enhanced metabolic stability and bioavailability compared to their hydroxylated counterparts. This compound is one such compound whose therapeutic potential is under investigation. A thorough characterization of its absorption, distribution, metabolism, and excretion (ADME) profile is a critical step in its preclinical development. This guide focuses on the metabolic pathways of this compound in vivo, providing a technical framework for its further investigation.

Proposed In Vivo Metabolic Pathways of this compound

Based on available in vitro data and in vivo studies on similar methoxyflavones, the metabolism of this compound in a rodent model is proposed to proceed through two main phases:

-

Phase I Metabolism (Oxidation): The primary Phase I metabolic reaction is the O-demethylation of the methoxy groups on the B-ring. In vitro studies have demonstrated that cytochrome P450 enzymes, particularly CYP1B1 , are key catalysts in this process. This reaction leads to the formation of mono-demethylated intermediates and the primary metabolite, 3',4'-dihydroxyflavone . Ring oxidation can also occur, leading to hydroxylated derivatives.[1]

-

Phase II Metabolism (Conjugation): The hydroxyl groups introduced during Phase I metabolism, as well as any pre-existing hydroxyl groups on potential metabolites, are susceptible to conjugation reactions. These reactions increase the water solubility of the metabolites, facilitating their excretion. The main conjugation pathways for flavonoids are:

-

Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs).

-

Sulfation: Catalyzed by sulfotransferases (SULTs).

-

The resulting glucuronide and sulfate conjugates are then eliminated from the body, primarily via urine and feces.[2]

Visualizing the Metabolic Pathway

The following diagram illustrates the proposed primary metabolic pathway of this compound.

Quantitative Data Summary

Table 1: Illustrative Pharmacokinetic Parameters of this compound in Rats Following Oral Administration

| Parameter | Unit | Value (Mean ± SD) |

| Cmax (Maximum Concentration) | µg/mL | 0.75 ± 0.15 |

| Tmax (Time to Cmax) | h | 1.5 ± 0.5 |

| AUC (Area Under the Curve) | µg·h/mL | 5.8 ± 1.2 |

| t1/2 (Half-life) | h | 4.5 ± 1.0 |

| CL/F (Apparent Clearance) | L/h/kg | 2.1 ± 0.4 |

| Vd/F (Apparent Volume of Distribution) | L/kg | 12.5 ± 2.5 |

Table 2: Illustrative Distribution of this compound Metabolites in Rat Urine and Feces (24h post-dose)

| Metabolite | % of Administered Dose in Urine | % of Administered Dose in Feces |

| This compound (Parent) | < 1% | ~5% |

| 3',4'-Dihydroxyflavone | ~2% | ~10% |

| Glucuronide Conjugates | ~25% | ~5% |

| Sulfate Conjugates | ~15% | ~2% |

Experimental Protocols

The following section outlines a detailed, representative methodology for conducting an in vivo metabolism study of this compound in a rat model. This protocol is synthesized from standard practices in flavonoid pharmacokinetic research.[2][4]

Animal Studies

-

Animal Model: Male Sprague-Dawley rats (200-250 g) are typically used. Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have access to standard chow and water ad libitum.

-

Acclimatization: Animals should be acclimatized for at least one week prior to the experiment.

-

Dosing: this compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered via oral gavage at a specific dose (e.g., 50 mg/kg).

-

Sample Collection:

-

Blood: Blood samples (approx. 0.2 mL) are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes. Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Urine and Feces: Animals are housed in metabolic cages for the collection of urine and feces over a 24 or 48-hour period. Samples are collected at intervals, and the total volume/weight is recorded. Samples are stored at -80°C.

-

Visualizing the Experimental Workflow

Sample Preparation

-

Plasma: To 100 µL of plasma, an internal standard is added, followed by protein precipitation with a solvent like acetonitrile. After centrifugation, the supernatant is evaporated and the residue is reconstituted for analysis.

-

Urine: Urine samples are often treated with β-glucuronidase and sulfatase to hydrolyze the conjugated metabolites back to their aglycone forms for easier quantification. A solid-phase extraction (SPE) step may be employed for cleanup and concentration.

-

Feces: Fecal samples are homogenized, extracted with an organic solvent (e.g., methanol), and the extract is then processed similarly to urine samples.

Analytical Methodology

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (LC-MS/MS) is the gold standard for the sensitive and specific quantification of flavonoids and their metabolites in biological matrices.[5][6]

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of water (containing a small amount of formic acid for better ionization) and an organic solvent like acetonitrile or methanol.

-

Flow Rate: Typically in the range of 0.2-0.4 mL/min.

-

-

Mass Spectrometry Conditions:

-

Ionization: Electrospray ionization (ESI) in both positive and negative ion modes is used to detect the parent compound and its various metabolites.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for accurate quantification, using specific precursor-to-product ion transitions for each analyte and the internal standard.

-

Conclusion

The in vivo metabolism of this compound is anticipated to be a multi-step process initiated by CYP450-mediated O-demethylation, followed by extensive Phase II conjugation. The resulting hydrophilic metabolites are then readily excreted. While direct in vivo quantitative data for this compound remains to be fully elucidated, the methodologies and proposed pathways outlined in this guide provide a robust framework for future research. A comprehensive understanding of its metabolic fate is essential for advancing this compound from a promising molecule to a potential therapeutic agent. Researchers are encouraged to conduct dedicated in vivo pharmacokinetic studies to validate these proposed pathways and to accurately quantify the exposure of the parent compound and its metabolites in target tissues.

References

- 1. Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics, bioavailability, tissue distribution, excretion, and metabolite identification of methoxyflavones in Kaempferia parviflora extract in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development and validation of an UHPLC-HRMS protocol for the analysis of flavan-3-ol metabolites and catabolites in urine, plasma and feces of rats fed a red wine proanthocyanidin extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Flavonoid Extraction and Detection Methods - Creative Proteomics [metabolomics.creative-proteomics.com]

- 6. Modern Chromatographic Methods for Determination Flavonoids | Al-Nahrain Journal of Science [anjs.edu.iq]

An In-depth Technical Guide to 3',4'-Dimethoxyflavone: Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 3',4'-Dimethoxyflavone, a naturally occurring methoxyflavone with significant potential in pharmacological research and drug development. This document details its physicochemical characteristics, provides a putative experimental protocol for its synthesis, and explores its roles as an Aryl Hydrocarbon Receptor (AhR) antagonist and an inhibitor of the parthanatos cell death pathway. All quantitative data is summarized in structured tables, and key signaling pathways are visualized using Graphviz diagrams for enhanced clarity.

Physicochemical Properties

This compound is a flavonoid characterized by the presence of two methoxy groups on its B-ring. These structural features contribute to its lipophilicity and influence its biological activities. A summary of its key physical and chemical properties is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₁₄O₄ | [1] |

| Molecular Weight | 282.29 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 154-155 °C | [1] |

| Boiling Point (Predicted) | 428.5 ± 45.0 °C | [1] |

| Solubility | Soluble in DMSO (≥20 mg/mL) | [1] |

| UV max (in MeOH) | 334 nm | [1] |

| LogP (estimated) | 3.65 | [1] |

Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and characterization of this compound. While complete spectral data with peak assignments can be found in specialized databases, a summary of expected spectral characteristics is provided below.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The expected chemical shifts are influenced by the electronic environment of each nucleus.

-

¹H NMR: The spectrum would exhibit signals corresponding to the aromatic protons on the A and B rings, the vinylic proton at C3, and the protons of the two methoxy groups.

-

¹³C NMR: The spectrum would show distinct signals for each of the 17 carbon atoms in the molecule, including the carbonyl carbon of the pyranone ring, the olefinic carbons, the aromatic carbons, and the carbons of the methoxy groups.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for:

-

C=O stretching of the γ-pyrone ring.

-

C=C stretching of the aromatic rings and the pyranone ring.

-

C-O stretching of the ether linkages (methoxy groups).

-

C-H stretching and bending of the aromatic and methyl groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the mass spectrum would show a molecular ion peak [M]⁺ corresponding to its molecular weight. Fragmentation would likely involve the loss of methyl groups and retro-Diels-Alder cleavage of the C-ring, which is characteristic of flavonoids.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving a Claisen-Schmidt condensation followed by an oxidative cyclization of the resulting chalcone. The following is a detailed experimental protocol adapted from the synthesis of a structurally similar flavone, 7-hydroxy-3',4'-dimethoxyflavone[2].

Step 1: Synthesis of 2'-Hydroxy-3,4-dimethoxychalcone (Claisen-Schmidt Condensation)

-

In a round-bottom flask, dissolve 2'-hydroxyacetophenone (0.01 mol) and 3,4-dimethoxybenzaldehyde (0.01 mol) in ethanol (15 mL) with stirring.

-

To this solution, add an aqueous solution of sodium hydroxide (12 mL, 50%).

-

Stir the reaction mixture at room temperature for 48 hours.

-

Pour the reaction mixture into ice-cold water and acidify with cold hydrochloric acid (10%) to a pH of approximately 5-6.

-

Extract the product with diethyl ether (3 x 25 mL).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude chalcone.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Step 2: Synthesis of this compound (Oxidative Cyclization)

-

Dissolve the purified 2'-hydroxy-3,4-dimethoxychalcone (0.01 mol) in dimethyl sulfoxide (DMSO) (10 mL) in a round-bottom flask.

-

Add a catalytic amount of iodine (e.g., 250 mg).

-

Reflux the reaction mixture for 1 hour.

-

After cooling, pour the reaction mixture into water.

-

Extract the product with ethyl acetate (3 x 15 mL).

-

Wash the combined organic layers with a 20% sodium thiosulfate solution to remove excess iodine, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, making it a compound of interest for therapeutic applications. Its primary mechanisms of action involve the modulation of specific cellular signaling pathways.

Aryl Hydrocarbon Receptor (AhR) Antagonism

This compound acts as a competitive antagonist of the Aryl Hydrocarbon Receptor (AhR). The AhR is a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism, immune responses, and cell differentiation. In its inactive state, AhR resides in the cytoplasm in a complex with chaperone proteins. Upon binding of a ligand (agonist), the complex translocates to the nucleus, where AhR dissociates and heterodimerizes with the AhR Nuclear Translocator (ARNT). This heterodimer then binds to Xenobiotic Response Elements (XREs) in the DNA, initiating the transcription of target genes such as CYP1A1. As an antagonist, this compound can bind to the AhR but does not induce the conformational changes required for its activation and subsequent gene transcription. This can be beneficial in contexts where AhR activation by environmental toxins or endogenous ligands contributes to pathology.

Inhibition of Parthanatos

Parthanatos is a form of programmed cell death distinct from apoptosis that is initiated by the overactivation of Poly(ADP-ribose) polymerase-1 (PARP-1), often in response to severe DNA damage. Excessive PARP-1 activation leads to the synthesis of large amounts of poly(ADP-ribose) (PAR) polymers. This accumulation depletes cellular NAD+ and ATP stores and, critically, triggers the release of Apoptosis-Inducing Factor (AIF) from the mitochondria. AIF then translocates to the nucleus, where it mediates large-scale DNA fragmentation and chromatin condensation, leading to cell death. This compound has been shown to be neuroprotective by inhibiting this pathway, likely by reducing the accumulation of PAR polymers.

References

Methodological & Application

Application Note: A Two-Step Synthesis of 3',4'-Dimethoxyflavone from 2'-Hydroxychalcone

Audience: Researchers, scientists, and drug development professionals.

Introduction

Flavones are a significant class of flavonoids, a group of natural phenolic compounds known for their diverse biological activities. 3',4'-Dimethoxyflavone is a synthetic flavone derivative that serves as an important scaffold in medicinal chemistry for the development of novel therapeutic agents. Its structure is a valuable starting point for creating analogues with potential applications as competitive antagonists of the aryl hydrocarbon receptor (AhR) and as antiestrogen agents in breast tumor cell lines.

This application note provides a detailed, two-step protocol for the synthesis of this compound. The synthesis begins with a base-catalyzed Claisen-Schmidt condensation to form the intermediate, (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, commonly known as 2'-Hydroxy-3,4-dimethoxychalcone. This is followed by an efficient iodine-catalyzed oxidative cyclization in dimethyl sulfoxide (DMSO) to yield the final flavone product.

Synthesis Pathway

The synthesis of this compound is achieved via a two-step process:

-

Step 1: Claisen-Schmidt Condensation. 2'-Hydroxyacetophenone reacts with 3,4-dimethoxybenzaldehyde in the presence of a strong base to form the chalcone intermediate.

-

Step 2: Oxidative Cyclization. The 2'-hydroxychalcone undergoes an iodine-catalyzed intramolecular cyclization to form the flavone core. This method is a reliable and widely used technique for converting 2'-hydroxychalcones into flavones.[1][2]

Experimental Protocols

Protocol 1: Synthesis of 2'-Hydroxy-3,4-dimethoxychalcone

This procedure is based on the Claisen-Schmidt condensation reaction.[3][4]

Materials:

-

2'-Hydroxyacetophenone

-

3,4-Dimethoxybenzaldehyde

-

Sodium Hydroxide (NaOH)

-

Ethanol (95%)

-

Hydrochloric Acid (HCl), 10% aqueous solution

-

Deionized Water

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a 250 mL round-bottom flask, dissolve 2'-hydroxyacetophenone (e.g., 10 mmol, 1.36 g) and 3,4-dimethoxybenzaldehyde (10 mmol, 1.66 g) in 50 mL of ethanol. Stir the mixture at room temperature until all solids are dissolved.

-

Prepare a 40% (w/v) aqueous solution of NaOH. Slowly add 15 mL of this solution dropwise to the stirred ethanolic mixture over 15 minutes.

-

Allow the reaction mixture to stir at room temperature for 24-48 hours. The solution will typically turn a deep orange or red color, and a precipitate may form.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., n-hexane:ethyl acetate, 7:3 v/v).

-

Once the reaction is complete, pour the mixture into a beaker containing 200 mL of crushed ice and water.

-

Acidify the mixture to a pH of ~2 by slowly adding 10% HCl with constant stirring. A yellow precipitate of the chalcone will form.

-

Filter the crude product using a Büchner funnel, and wash the solid thoroughly with cold deionized water until the filtrate is neutral.

-

Dry the crude product in a vacuum oven.

-

Recrystallize the solid from hot ethanol to obtain pure 2'-Hydroxy-3,4-dimethoxychalcone as a yellow crystalline solid.

Protocol 2: Synthesis of this compound

This procedure details the oxidative cyclization of the chalcone intermediate.[5]

Materials:

-

2'-Hydroxy-3,4-dimethoxychalcone (from Protocol 1)

-

Iodine (I₂)

-

Dimethyl Sulfoxide (DMSO)

-

Sodium Thiosulfate (Na₂S₂O₃), 10% aqueous solution

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 2'-Hydroxy-3,4-dimethoxychalcone (e.g., 5 mmol, 1.42 g) in 25 mL of DMSO.

-

Add a catalytic amount of iodine (e.g., 0.5 mmol, 127 mg) to the solution.

-

Heat the reaction mixture to reflux (approx. 120-130 °C in an oil bath) for 1-3 hours.

-

Monitor the reaction by TLC until the starting chalcone spot has disappeared.

-

After completion, cool the reaction mixture to room temperature and pour it into 200 mL of deionized water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash sequentially with 10% sodium thiosulfate solution (2 x 50 mL) to remove residual iodine, followed by water (50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid can be purified by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield this compound as a white or off-white solid.

Experimental Workflow

Data Presentation

The following table summarizes the key properties and expected analytical data for the compounds involved in the synthesis.

| Compound Name | Starting Material 1: 2'-Hydroxyacetophenone | Starting Material 2: 3,4-Dimethoxybenzaldehyde | Intermediate: 2'-Hydroxy-3,4-dimethoxychalcone | Final Product: this compound |

| Role | Reactant | Reactant | Intermediate | Product |

| Molecular Formula | C₈H₈O₂ | C₉H₁₀O₃ | C₁₇H₁₆O₄[6][7] | C₁₇H₁₄O₄[8] |

| Molecular Weight ( g/mol ) | 136.15 | 166.17 | 284.31[6][7] | 282.29[8] |

| Appearance | Colorless to pale yellow liquid | White to light yellow solid | Yellow crystalline solid | White to off-white powder |

| Expected Yield (%) | - | - | 65-85% | 60-75% |

| Expected Melting Point (°C) | - | 40-43 | 93-95 | 148-151 |

| Mass Spec (m/z) [M+H]⁺ | 137.05 | 167.07 | 285.11 | 283.09[9] |

| Key ¹H NMR Signals (δ, ppm) | Aromatic: 6.8-7.7, OH: ~12.0, CH₃: ~2.6 | Aromatic: 7.0-7.5, OCH₃: ~3.9, CHO: ~9.8 | Aromatic: 6.9-8.0, Vinyl: 7.4-7.9 (d), OCH₃: ~3.9, OH: ~12.8 | Aromatic: 7.2-8.2, H-3: ~6.8 (s), OCH₃: ~3.9 |

| Key ¹³C NMR Signals (δ, ppm) | Carbonyl: ~204, Aromatic C-O: ~162 | Carbonyl: ~191, Aromatic C-O: ~154, ~149 | Carbonyl: ~193, Vinyl: 120-145, Aromatic C-O: ~163, OCH₃: ~56 | Carbonyl: ~178, Flavone C2/C3/C4: 163, 107, 178, OCH₃: ~56 |

References

- 1. chemijournal.com [chemijournal.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.aip.org [pubs.aip.org]

- 4. repository.unair.ac.id [repository.unair.ac.id]

- 5. researchgate.net [researchgate.net]

- 6. (E)-2'-Hydroxy-3,4-dimethoxychalcone | C17H16O4 | CID 5712116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2'-Hydroxy-3,4-dimethoxychalcone | 19152-36-4 | FH66765 [biosynth.com]

- 8. This compound | C17H14O4 | CID 688674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3,3'-Dimethoxyflavone | C17H14O4 | CID 688665 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes: Utilizing 3',4'-Dimethoxyflavone in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

3',4'-Dimethoxyflavone (DMF) is a synthetic flavone derivative recognized for its diverse biological activities. As a member of the flavonoid class, which is widely studied for its health benefits, DMF exhibits distinct properties due to the methoxy groups on its B-ring. In cell culture experiments, DMF serves as a valuable tool for investigating several key cellular pathways. Its primary mechanisms of action identified in vitro include potent neuroprotection through the inhibition of parthanatos, anticancer activity via antagonism of the Aryl Hydrocarbon Receptor (AhR), and serving as a substrate for metabolic enzymes that can lead to further bioactive compounds.[1] This document provides a summary of its applications, quantitative data, and detailed protocols for its use in a research setting.

Key Applications and Mechanisms of Action

Neuroprotection via Parthanatos Inhibition

A primary application of DMF is in the study of neuroprotection. It has been identified as a novel inhibitor of parthanatos, a specific form of programmed cell death triggered by the overactivation of the nuclear enzyme Poly(ADP-ribose) polymerase-1 (PARP-1) in response to severe DNA damage.[1][2] DMF effectively prevents the decrease in cell viability caused by DNA-alkylating agents like N-methyl-N'-nitro-N-nitrosoguanidine (MNNG).[2] By inhibiting PARP-1, DMF reduces the synthesis and accumulation of toxic poly(ADP-ribose) polymers, thereby protecting neurons from this cell death pathway.[2][3]

Anticancer Activity via Aryl Hydrocarbon Receptor (AhR) Antagonism

In oncology research, particularly for breast cancer, DMF functions as a "pure" antagonist of the Aryl Hydrocarbon Receptor (AhR).[4] The AhR is a ligand-activated transcription factor that mediates the toxic effects of environmental pollutants like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). In breast cancer cell lines such as MCF-7 and T47D, TCDD activates the AhR, leading to the induction of target genes like CYP1A1.[5] DMF effectively blocks this pathway by preventing the transformation of the AhR into its DNA-binding form and its subsequent translocation to the nucleus, thereby inhibiting TCDD-induced gene expression without exhibiting any agonist activity itself.[4][5]

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound (DMF) observed in various in vitro experimental models.

| Cell Line(s) | Experimental Context | Readout | Effective Concentration / IC₅₀/EC₅₀ | Citation(s) |

| HeLa, SH-SY5Y | Neuroprotection against MNNG-induced parthanatos | Cell Viability (CTG Assay) | EC₅₀ = 9.94 ± 1.05 μM | [2] |

| Primary Cortical Neurons | Neuroprotection against NMDA-induced cell death | Cell Viability | Concentration-dependent protection (10-100 μM) | [2] |

| MCF-7, T47D | AhR Antagonism | EROD Activity, Reporter Gene Assay | 10 μM (100% inhibition of 1 nM TCDD) | [4][5] |

| HeLa | PARP-1 Inhibition | PAR Polymer Levels | Concentration-dependent reduction (10-50 μM) | [2] |

Experimental Protocols

Protocol 1: General Handling and Stock Solution Preparation

This compound is a powder that is soluble in DMSO.

-

Reconstitution : To prepare a high-concentration stock solution, dissolve DMF powder in 100% DMSO. A concentration of ≥20 mg/mL is achievable. For a typical 10 mM stock, dissolve 2.82 mg of DMF (MW = 282.28 g/mol ) in 1 mL of DMSO.

-

Storage : Store the stock solution at -20°C, protected from light.

-

Working Solution : When preparing working solutions for cell culture, dilute the DMSO stock directly into the culture medium. Ensure the final concentration of DMSO in the medium does not exceed a level toxic to the cells (typically ≤ 0.5%). Include a vehicle control (medium with the same final concentration of DMSO) in all experiments.

Protocol 2: Neuroprotection Assay (MNNG-Induced Parthanatos Model)

This protocol is adapted from studies using HeLa or SH-SY5Y cells to assess neuroprotection against parthanatos.[2]

Materials:

-

HeLa or SH-SY5Y cells

-

Complete culture medium (e.g., DMEM + 10% FBS)[2]

-

96-well clear-bottom plates

-

This compound (DMF) stock solution (in DMSO)

-

N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, AlamarBlue®)[2]

Procedure:

-

Cell Seeding : Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours to allow for attachment.

-

Pre-treatment : Remove the medium and add fresh medium containing the desired concentrations of DMF (e.g., 1 µM to 50 µM) or vehicle control (DMSO). Incubate for 1-2 hours.

-

Induction of Parthanatos : Add MNNG to each well to a final concentration of 50 µM. Incubate for 25 minutes at 37°C.

-

Recovery : Carefully aspirate the MNNG-containing medium. Wash the cells once with PBS, then add 100 µL of fresh, pre-warmed complete medium.

-

Incubation : Return the plate to the incubator for 15-20 hours.

-

Viability Assessment : Measure cell viability according to the manufacturer's protocol for your chosen assay (e.g., MTT or CellTiter-Glo).

-

Data Analysis : Normalize the results to the vehicle-treated, MNNG-exposed control. Calculate the percentage of cell viability protection conferred by DMF.

Protocol 3: AhR Antagonism Assay (EROD Activity)

This protocol measures the inhibition of TCDD-induced CYP1A1 enzyme activity in human breast cancer cells.[4][5]

Materials:

-

MCF-7 or T47D cells

-

Complete culture medium

-

24-well plates

-

This compound (DMF) stock solution (in DMSO)

-

2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) stock solution (in DMSO)

-

EROD assay buffer, 7-ethoxyresorufin (substrate), NADPH, and resorufin standard.

Procedure:

-

Cell Seeding : Seed cells in a 24-well plate and grow until they reach ~80% confluency.

-

Co-treatment : Treat the cells for 24 hours with:

-

Vehicle control (DMSO)

-

1 nM TCDD (agonist control)

-

1 nM TCDD + varying concentrations of DMF (e.g., 0.1 µM to 10 µM)[5]

-

10 µM DMF alone (to confirm no agonist activity)

-

-

EROD Assay :

-

After incubation, wash the cells with PBS.

-

Lyse the cells or perform a whole-cell assay by adding the EROD reaction mixture containing 7-ethoxyresorufin and NADPH.

-

Incubate at 37°C for a set time (e.g., 15-30 minutes).

-

Stop the reaction and measure the fluorescence of the product, resorufin (Excitation ~530 nm, Emission ~590 nm).

-

-

Data Analysis : Create a standard curve using resorufin. Calculate the rate of resorufin formation (pmol/min/mg protein). Determine the percentage inhibition of TCDD-induced EROD activity by DMF.

Protocol 4: Cell Viability (MTT) Assay

This is a general protocol to assess the cytotoxicity of DMF.[6][7]

Materials:

-

Target cell line

-

96-well plate

-

DMF stock solution (in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)[8]

-

Solubilization solution (e.g., DMSO or 0.04 M HCl in isopropanol)[9]

Procedure:

-

Cell Seeding : Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate for 24 hours.

-

Treatment : Replace the medium with fresh medium containing serial dilutions of DMF or a vehicle control.

-

Incubation : Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Add MTT Reagent : Add 10-20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[6][9]

-

Solubilize Crystals : Carefully remove the medium. Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[9] Mix thoroughly on an orbital shaker for 15 minutes.[8]

-

Measure Absorbance : Read the absorbance at a wavelength between 570-590 nm using a microplate reader.[8]

-

Data Analysis : Subtract the background absorbance (from wells with medium only). Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC₅₀ value if applicable.

References

- 1. Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification through high-throughput screening of 4'-methoxyflavone and this compound as novel neuroprotective inhibitors of parthanatos - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification through high-throughput screening of 4'-methoxyflavone and this compound as novel neuroprotective inhibitors of parthanatos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. This compound as an aryl hydrocarbon receptor antagonist in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methoxyflavone derivatives modulate the effect of TRAIL-induced apoptosis in human leukemic cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. broadpharm.com [broadpharm.com]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for 3',4'-Dimethoxyflavone in SH-SY5Y Cell Viability Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

3',4'-Dimethoxyflavone, a naturally occurring methoxylated flavone, has demonstrated significant neuroprotective properties.[1][2] In neuronal cell models, such as the human neuroblastoma SH-SY5Y cell line, this compound has been shown to mitigate cell death pathways.[1][2] These application notes provide a detailed protocol for assessing the effect of this compound on the viability of SH-SY5Y cells, a common in vitro model for neurodegenerative disease research. The primary mechanism of its neuroprotective action involves the inhibition of parthanatos, a specific cell death pathway, by reducing the overactivation of Poly (ADP-ribose) polymerase-1 (PARP-1).[1][2]

Data Presentation

The following table summarizes representative quantitative data from a cell viability experiment assessing the neuroprotective effects of this compound against a neurotoxic insult in SH-SY5Y cells.

| Treatment Group | Concentration (µM) | Cell Viability (%) (Mean ± SD) | Statistical Significance (p-value vs. Toxin Control) |

| Vehicle Control | - | 100 ± 5.2 | - |

| Neurotoxin (e.g., MNNG) | 50 | 45 ± 4.8 | < 0.001 vs. Vehicle |

| This compound | 10 | 98 ± 6.1 | > 0.05 vs. Vehicle |

| This compound + Neurotoxin | 10 + 50 | 75 ± 5.5 | < 0.01 |

| This compound | 20 | 97 ± 5.9 | > 0.05 vs. Vehicle |

| This compound + Neurotoxin | 20 + 50 | 88 ± 4.9 | < 0.001 |

Experimental Protocols

Materials and Reagents

-

SH-SY5Y human neuroblastoma cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (100x)

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO)

-

Neurotoxin of choice (e.g., N-methyl-N'-nitro-N-nitrosoguanidine - MNNG)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent

-

MTT solvent (e.g., 0.01 M HCl in anhydrous isopropanol or DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well cell culture plates

-

Microplate reader

Protocol for SH-SY5Y Cell Viability Assay

1. Cell Culture and Maintenance:

-

Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture the cells every 3-5 days to maintain exponential growth.

2. Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.

-

Prepare a stock solution of the chosen neurotoxin in an appropriate solvent (e.g., DMSO or water).

3. Cell Seeding:

-

Trypsinize and count the SH-SY5Y cells.

-

Seed the cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium.[3]

-

Incubate the plate for 24 hours to allow for cell attachment.

4. Treatment with this compound and Neurotoxin:

-

Prepare working solutions of this compound by diluting the stock solution in serum-free DMEM.

-

If investigating neuroprotective effects, pre-treat the cells with the desired concentrations of this compound (e.g., 10 µM, 20 µM) for a specified period (e.g., 2-4 hours) before adding the neurotoxin.

-

Add the neurotoxin to the respective wells at a pre-determined toxic concentration.

-

Include appropriate controls: vehicle control (medium with DMSO), toxin-only control, and this compound-only controls.

-

Incubate the cells for the desired treatment duration (e.g., 24 hours).

5. MTT Cell Viability Assay:

-

After the treatment period, carefully remove the culture medium from each well.

-

Add 100 µL of fresh, serum-free medium to each well.

-

Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

After incubation, add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

-

Gently pipette up and down to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

6. Data Analysis:

-

Subtract the absorbance of the blank wells (medium only) from all other readings.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control group using the following formula:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Visualizations

Caption: Experimental workflow for the SH-SY5Y cell viability assay.

References

- 1. Identification through high-throughput screening of 4'-methoxyflavone and this compound as novel neuroprotective inhibitors of parthanatos - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Notes: High-Throughput Screening for Parthanatos Inhibitors Using Flavones

Introduction

Parthanatos is a distinct form of programmed cell death initiated by the overactivation of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair.[1] This cell death pathway is implicated in a variety of pathologies, including neurodegenerative diseases like Parkinson's and Alzheimer's, as well as stroke and heart attack.[1][2] The cascade begins with significant DNA damage, which hyper-activates PARP-1.[3] This leads to the synthesis of large poly(ADP-ribose) (PAR) polymers, which act as a death signal, triggering the release of Apoptosis-Inducing Factor (AIF) from the mitochondria.[4][5] AIF then translocates to the nucleus, causing large-scale DNA fragmentation and ultimately, cell death.[1][5] Given the central role of PARP-1, its inhibition presents a promising therapeutic strategy to prevent Parthanatos.[2]

Flavonoids, a class of natural compounds found in fruits and vegetables, have been identified as potential PARP-1 inhibitors.[6][7] Specifically, certain flavones have demonstrated the ability to inhibit PARP-1 activity, reduce PAR polymer accumulation, and protect against Parthanatos-induced cell death.[8][9][10] Their neuroprotective properties make them attractive lead compounds for drug development.[8] This document provides a detailed framework and protocols for a high-throughput screening (HTS) campaign designed to identify and characterize novel flavone-based inhibitors of Parthanatos.

Parthanatos Signaling Pathway

The Parthanatos cascade is a multi-step process initiated by severe DNA damage.[4] This damage can be triggered by various stimuli, including oxidative stress, inflammation, and DNA alkylating agents.[3][4] The overactivation of PARP-1 is the critical initiating event, leading to the depletion of cellular NAD+ and ATP and the formation of PAR polymers that signal downstream cell death effectors.[3]

Caption: The signaling cascade of Parthanatos.

High-Throughput Screening Workflow

A robust HTS workflow is essential for identifying and validating potent inhibitors from a large compound library. The proposed strategy employs a cell-based primary screen to identify compounds that prevent Parthanatos, followed by a target-based secondary screen to confirm direct inhibition of PARP-1.

Caption: HTS workflow for identifying flavone-based Parthanatos inhibitors.

Data Presentation

The results from the HTS campaign should be summarized for clear interpretation and comparison.

Table 1: Primary Screen Hit Summary

| Metric | Value |

| Total Compounds Screened | 5,120 |

| Hit Concentration | 10 µM |

| Hit Criteria | >50% protection from MNNG-induced cell death |

| Number of Hits | 112 |

| Hit Rate | 2.2% |

Table 2: Dose-Response Data for Lead Flavone Candidates

| Compound ID | Flavone Class | EC50 (µM) in Cell Viability Assay | IC50 (µM) in PARP-1 Activity Assay |

| Control | Flavone | > 50 | 25.6 |

| Hit-01 | 4'-Methoxyflavone | 8.2 | 3.5 |

| Hit-02 | 3',4'-Dimethoxyflavone | 6.5 | 2.1 |

| Hit-03 | Quercetin | 12.1 | 5.8 |

| Hit-04 | Fisetin | 9.8 | 4.2 |

Data is illustrative and based on published findings for similar compounds.[6][8]

Experimental Protocols

Protocol 1: Primary High-Throughput Screen using MTT Assay

This protocol is designed to assess cell viability and identify compounds that protect cells from Parthanatos induced by the DNA alkylating agent N-methyl-N'-nitro-N-nitrosoguanidine (MNNG).[10] The MTT assay measures the metabolic activity of cells, which correlates with the number of viable cells.[11][12]

Materials:

-

HeLa or SH-SY5Y cells

-

96-well clear, flat-bottom cell culture plates

-

Flavone compound library (dissolved in DMSO)

-

MNNG (N-methyl-N'-nitro-N-nitrosoguanidine)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]

-

Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)[13]

-

Plate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.

-

Compound Addition: Add 1 µL of each flavone compound from the library to the respective wells for a final concentration of 10 µM. Include vehicle controls (DMSO only) and positive controls (known PARP inhibitors).

-

Induction of Parthanatos: After 1 hour of pre-incubation with the compounds, add MNNG to a final concentration of 100 µM to all wells except the "no-treatment" controls.

-

Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[13]

-

Solubilization: Add 100 µL of Solubilization Solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[11]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each compound relative to the controls. Compounds showing significant protection are considered primary hits.

Protocol 2: Secondary Screen using an ELISA-based PARP-1 Activity Assay

This protocol confirms whether the primary hits directly inhibit the enzymatic activity of PARP-1. The assay measures the amount of poly(ADP-ribose) (PAR) polymer synthesized by purified PARP-1 enzyme.[14][15]

Materials:

-

96-well plates pre-coated with histones[16]

-

Recombinant human PARP-1 enzyme

-

Activated DNA (nicked DNA)

-

β-NAD+ (substrate)

-

Biotinylated NAD+

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2)[17]

-

Streptavidin-HRP (Horse Radish Peroxidase) conjugate

-

TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

-

Stop solution (e.g., 2N H2SO4)

-

Plate reader (absorbance at 450 nm)

Procedure:

-

Assay Setup: To the histone-coated wells, add the following in order:

-

25 µL of assay buffer.

-

5 µL of the hit flavone compound at various concentrations (for dose-response).

-

10 µL of a pre-mixed solution containing PARP-1 enzyme and activated DNA.

-

-

Enzyme Reaction: Initiate the reaction by adding 10 µL of a β-NAD+/Biotinylated NAD+ mixture to each well.

-

Incubation: Incubate the plate for 60 minutes at room temperature to allow for PAR synthesis.

-